

A Spectroscopic Comparison of (S)-(+)-1-Cyclohexylethylamine and its (R)-(-) Enantiomer

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Properties

In the realm of chiral compounds, a thorough understanding of the stereochemical and physicochemical properties of enantiomers is paramount for drug development, asymmetric synthesis, and materials science. This guide provides a comprehensive spectroscopic comparison of the enantiomers of 1-Cyclohexylethylamine: **(S)-(+)-1-Cyclohexylethylamine** and (R)-(-)-1-Cyclohexylethylamine. The following sections present a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with explicit experimental protocols and visualizations to facilitate a deeper understanding of their structural similarities and differences.

Spectroscopic Data Comparison

The spectroscopic data for the (S)-(+) and (R)-(-) enantiomers of 1-Cyclohexylethylamine are summarized below. As expected for enantiomers, their NMR and IR spectra are identical in achiral environments. The primary differentiation between enantiomers typically requires a chiral environment, such as a chiral solvent or a chiral derivatizing agent, which is beyond the scope of standard spectroscopic techniques presented here.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment	(S)-(+)-1- Cyclohexyl ethylamine	(R)-(-)-1- Cyclohexyl ethylamine
[Data unavailable in search results]	[Data unavailable in search results]	[Data unavailable in search results]	[Data unavailable in search results]	[1][2]	[3][4]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment	(S)-(+)-1- Cyclohexylethylami ne	(R)-(-)-1- Cyclohexylethylami ne
[Data unavailable in search results]	[Data unavailable in search results]	[1][5]	[3][4]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	(S)-(+)-1- Cyclohexylethylami ne	(R)-(-)-1- Cyclohexylethylami ne
[Data unavailable in search results]	N-H stretch	[1][2]	[3][4]
[Data unavailable in search results]	C-H stretch (aliphatic)	[1][2]	[3][4]
[Data unavailable in search results]	N-H bend	[1][2]	[3][4]
[Data unavailable in search results]	C-N stretch	[1][2]	[3][4]



Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	lon	(S)-(+)-1- Cyclohexylethylami ne	(R)-(-)-1- Cyclohexylethylami ne
127.23	[M]+	[2][6]	[7]
[Data unavailable in search results]	Fragmentation Peaks	[2][6]	[4][7]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These protocols are based on standard laboratory practices and information gathered from the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A solution of the analyte ((S)-(+)-1-Cyclohexylethylamine or (R)-(-)-1-Cyclohexylethylamine) was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[5]
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition:
 - For ¹H NMR, the spectral width was set to encompass all proton signals. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence was used to simplify the spectrum. A longer acquisition time and a greater number of scans were typically required due to the lower natural abundance of the ¹³C isotope.



• Data Processing: The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

- · Sample Preparation:
 - Neat (KBr): A small amount of the liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.[2][4]
 - Attenuated Total Reflectance (ATR): A drop of the liquid sample was placed directly onto the ATR crystal.[2][8]
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was acquired over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (KBr plates or clean ATR crystal) was recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum was plotted, and the positions of significant absorption bands were identified.

Mass Spectrometry (MS):

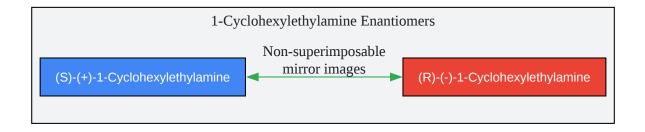
- Sample Introduction: The sample was introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like 1-Cyclohexylethylamine.[2][4]
- Ionization: Electron Ionization (EI) was used to generate charged fragments of the molecule.

 [6][7]
- Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a
 mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion was measured by a detector, and a mass spectrum was generated, plotting ion abundance versus m/z.



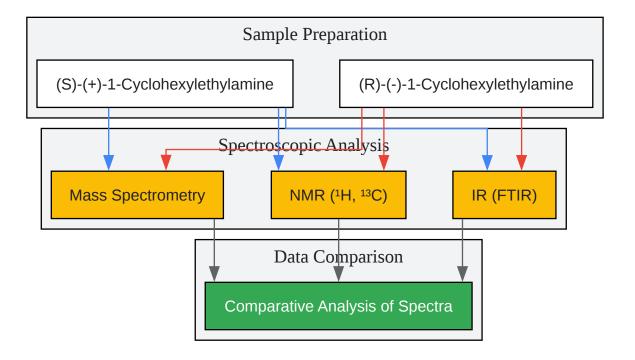
Visualizations

The following diagrams illustrate the logical relationship between the enantiomers and a general workflow for their spectroscopic comparison.



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Caption: Logical relationship between the enantiomers.



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Caption: Experimental workflow for spectroscopic comparison.



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